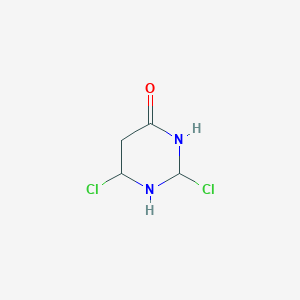
2,6-Dichloro-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-1,3-diazinan-4-one is a heterocyclic compound with a six-membered ring structure containing two chlorine atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1,3-diazinan-4-one typically involves the chlorination of diazinan-4-one derivatives. One common method includes the reaction of diazinan-4-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus pentachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the chlorination of diazinan-4-one in a solvent such as dichloromethane, followed by purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various substituted diazinan-4-one derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
2,6-Dichloro-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in oxidative reactions.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Substituted amino-3,6-dichloro-1,2,4-triazines: Exhibits strong herbicidal activity.
Uniqueness
2,6-Dichloro-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of chlorine atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C4H6Cl2N2O |
|---|---|
Molecular Weight |
169.01 g/mol |
IUPAC Name |
2,6-dichloro-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H6Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h2,4,7H,1H2,(H,8,9) |
InChI Key |
LBYKDSULFYMAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(NC1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















